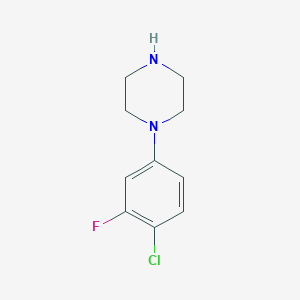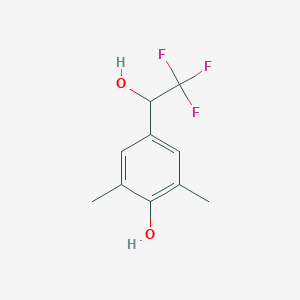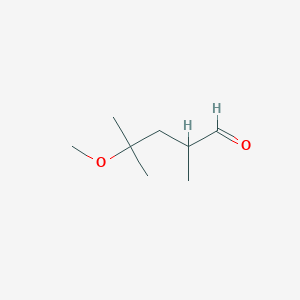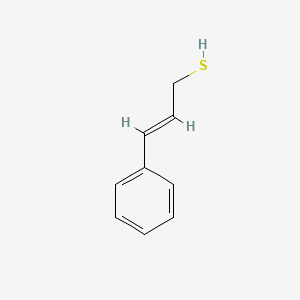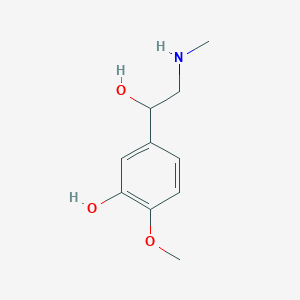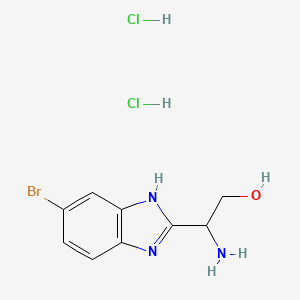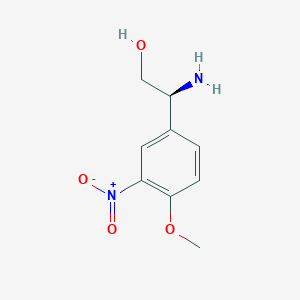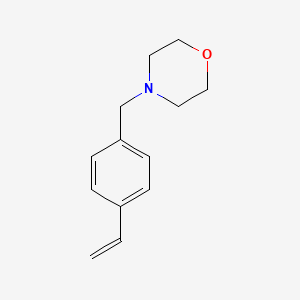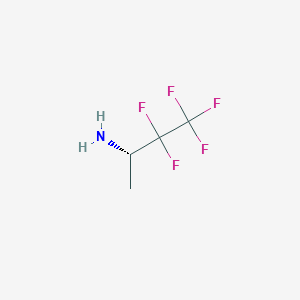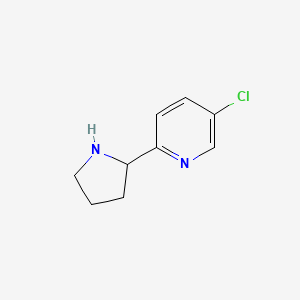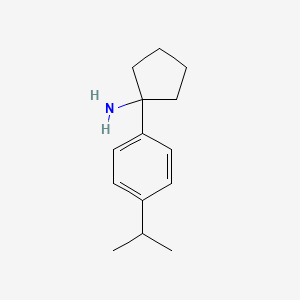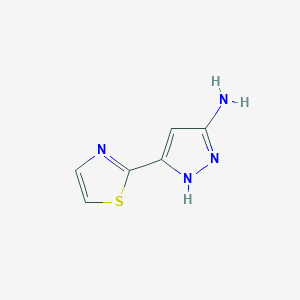aminehydrochloride](/img/structure/B13600498.png)
[(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a methyl group, and an amine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methylaminehydrochloride typically involves the bromination of a methyl-substituted benzylamine. The process can be summarized as follows:
Bromination: The starting material, 5-methylbenzylamine, is treated with bromine in the presence of a suitable solvent such as acetic acid. This results in the selective bromination at the 2-position of the benzene ring.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate. This step introduces the methyl group to the amine nitrogen.
Hydrochloride Formation: Finally, the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2-Bromo-5-methylphenyl)methylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure efficient bromination.
Continuous methylation: Employing continuous flow reactors for the methylation step to enhance yield and purity.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-methylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: De-brominated amines.
Aplicaciones Científicas De Investigación
(2-Bromo-5-methylphenyl)methylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-methylphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.
Comparación Con Compuestos Similares
(2-Bromo-5-methylphenyl)methylaminehydrochloride can be compared with other similar compounds such as:
(2-Chloro-5-methylphenyl)methylaminehydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-4-methylphenyl)methylaminehydrochloride: Bromine atom at a different position on the benzene ring.
(2-Bromo-5-methylphenyl)methylaminehydrochloride: Ethyl group instead of a methyl group on the amine nitrogen.
Uniqueness
The uniqueness of (2-Bromo-5-methylphenyl)methylaminehydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13BrClN |
|---|---|
Peso molecular |
250.56 g/mol |
Nombre IUPAC |
1-(2-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H |
Clave InChI |
XZLLJLDNBVHTOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



